5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-3-8-15(21(24)25)14(10-11)17(23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFNZSSUXUKFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 5-chlorobenzamide to introduce the nitro group, followed by coupling with 4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation: The pyrrolidinone moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways or as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Key Compounds
Key Differences:
- Heterocyclic Ring: The target compound contains a pyrrolidinone (five-membered lactam), whereas Compound 4b () features a pyridone (six-membered lactam). The smaller ring size of pyrrolidinone may enhance rigidity and alter binding interactions in enzymatic targets .
- Substituent Positions: Clonitralid () lacks a nitro group on the benzamide core but includes a 2-chloro-4-nitro substitution on the phenyl group, contrasting with the target compound’s 4-pyrrolidinone substitution.
Biological Activity
5-Chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C16H17ClN2O3. The presence of the chloro and nitro groups, alongside the oxopyrrolidine moiety, suggests a complex interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colorectal cancer).
- Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Comparison with Standards : In comparative studies, this compound showed cytotoxicity levels similar to or exceeding those of established chemotherapeutics such as cisplatin.
Case Study: A549 Cells
In a specific study, A549 cells were treated with varying concentrations of the compound for 24 hours. The following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This dose-dependent decrease in viability indicates significant anticancer activity at higher concentrations.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Spectrum of Activity
- Pathogens Tested : The compound was evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to assess the efficacy against these pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.
- Nitro Group : Potentially involved in redox reactions that contribute to cytotoxicity.
- Oxopyrrolidine Moiety : Contributes to both anticancer and antimicrobial activities by interacting with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
